![molecular formula C9H16N2O2 B15315904 (3R,6R)-3-[(2S)-butan-2-yl]-6-methylpiperazine-2,5-dione](/img/structure/B15315904.png)
(3R,6R)-3-[(2S)-butan-2-yl]-6-methylpiperazine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,6R)-3-[(2S)-butan-2-yl]-6-methylpiperazine-2,5-dione is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound belongs to the class of piperazine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R,6R)-3-[(2S)-butan-2-yl]-6-methylpiperazine-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diamine with a diketone in the presence of a catalyst. The reaction conditions, such as temperature, solvent, and pH, are carefully optimized to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated reactors and advanced monitoring systems ensures consistent quality and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(3R,6R)-3-[(2S)-butan-2-yl]-6-methylpiperazine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformation efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a corresponding ketone or carboxylic acid, while reduction may produce an alcohol or amine derivative.
Aplicaciones Científicas De Investigación
(3R,6R)-3-[(2S)-butan-2-yl]-6-methylpiperazine-2,5-dione has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (3R,6R)-3-[(2S)-butan-2-yl]-6-methylpiperazine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds to (3R,6R)-3-[(2S)-butan-2-yl]-6-methylpiperazine-2,5-dione include other piperazine derivatives with different substituents. These compounds may share similar chemical properties and biological activities but differ in their specific applications and efficacy.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C9H16N2O2 |
|---|---|
Peso molecular |
184.24 g/mol |
Nombre IUPAC |
(3R,6R)-3-[(2S)-butan-2-yl]-6-methylpiperazine-2,5-dione |
InChI |
InChI=1S/C9H16N2O2/c1-4-5(2)7-9(13)10-6(3)8(12)11-7/h5-7H,4H2,1-3H3,(H,10,13)(H,11,12)/t5-,6+,7+/m0/s1 |
Clave InChI |
JDRIJDPCYNFZIT-RRKCRQDMSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H]1C(=O)N[C@@H](C(=O)N1)C |
SMILES canónico |
CCC(C)C1C(=O)NC(C(=O)N1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


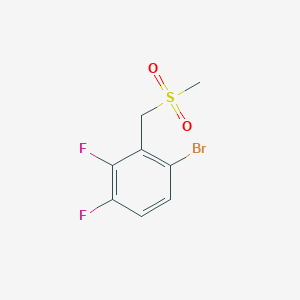
![N-[4-(2,2,3,3-tetrafluorocyclobutyl)phenyl]acetamide](/img/structure/B15315833.png)
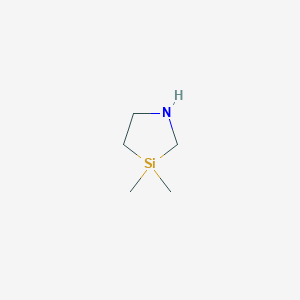
![(3-Ethyl-1-bicyclo[1.1.1]pentanyl)hydrazine](/img/structure/B15315851.png)
![2-[2-(Propan-2-yloxy)phenyl]propan-2-amine](/img/structure/B15315859.png)

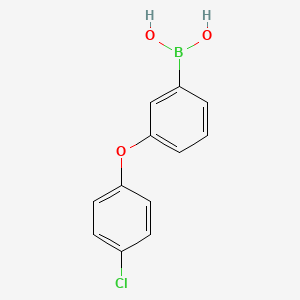

![4-Methyl-4-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B15315887.png)
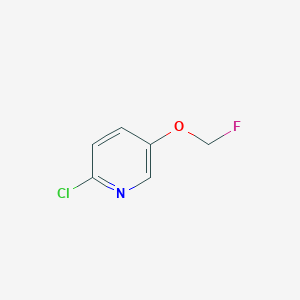
![2-{1-[2-(1H-1,2,3,4-tetrazol-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-aminedihydrochloride](/img/structure/B15315891.png)
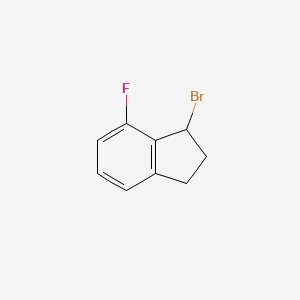
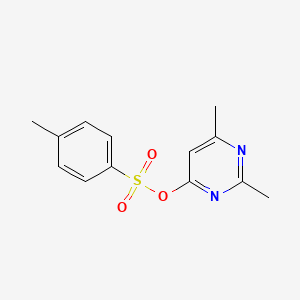
![(2-(7-Chlorobenzo[d][1,3]dioxol-5-yl)cyclopropyl)methanamine](/img/structure/B15315906.png)
